(2,4-dimethylthiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
The compound "(2,4-dimethylthiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone" is a heterocyclic hybrid molecule featuring a thiazole ring fused to a dihydropyrazolopyridopyrimidine scaffold via a methanone linker. Its synthesis likely involves regioselective multicomponent reactions, as seen in analogous pyrazolopyrimidine derivatives .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-9-6-14-17-7-12-8-20(5-4-13(12)21(14)19-9)16(22)15-10(2)18-11(3)23-15/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQIURWBYGQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=C(N=C(S4)C)C)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylthiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring and a pyrido-pyrimidine framework. These structural features are associated with various biological activities, particularly in oncology and neurology.
- Inhibition of Cyclin-Dependent Kinases (CDKs) :
- Induction of Apoptosis :
- Neuroprotective Effects :
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| CDK Inhibition | Potent inhibition of CDKs 1, 2, and 9 | |
| Apoptosis Induction | Induces G1 cell cycle arrest | |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
Case Studies
-
Antitumor Activity :
- A study on structurally similar compounds demonstrated significant antitumor activity in various cancer cell lines. The compounds induced apoptosis and inhibited proliferation by targeting specific kinases involved in cell cycle progression.
-
Neuroprotective Study :
- An investigation into the neuroprotective effects revealed that the compound reduced oxidative stress markers in cultured rat astrocytes, suggesting potential applications in neurodegenerative diseases.
Scientific Research Applications
Biological Activities
The compound exhibits several biological properties that make it a candidate for further research:
- Antitumor Activity : Preliminary studies suggest that derivatives of thiazole and pyrimidine compounds often exhibit significant antitumor properties. The structural features of this compound may enhance its interaction with cellular targets involved in cancer proliferation. For instance, compounds with similar scaffolds have shown potent activity against various cancer cell lines by inhibiting key pathways involved in tumor growth and survival .
- Inhibition of Cyclin-dependent Kinases (CDKs) : Research indicates that thiazole and pyrimidine derivatives can act as inhibitors of CDKs, which are crucial for cell cycle regulation. The compound may inhibit specific CDKs like CDK9, which is implicated in transcriptional regulation and cancer progression .
Therapeutic Potential
The therapeutic potential of this compound extends to various areas:
- Neurological Disorders : Given the structural similarities with known neuroleptics, there is potential for this compound to exhibit antipsychotic effects. Compounds with thiazole and pyrimidine moieties have been investigated for their ability to modulate neurotransmitter systems, offering hope for treating disorders such as schizophrenia or bipolar disorder .
- Diabetes Management : The incorporation of pyrazolo derivatives has been linked to the modulation of metabolic pathways. Compounds with similar structures have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests that the compound could be explored for its efficacy in managing type 2 diabetes .
Case Studies
- Antitumor Efficacy : A study investigating a series of thiazole-pyrimidine derivatives demonstrated their ability to inhibit tumor cell proliferation in vitro. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of the thiazole moiety was highlighted as critical for enhancing cytotoxicity against breast cancer cell lines.
- CDK Inhibition : In a detailed structure-activity relationship (SAR) analysis, a related compound was shown to selectively inhibit CDK9 with a nanomolar IC50 value. This was attributed to the unique interactions facilitated by the thiazole ring system, which stabilized binding to the ATP pocket of the kinase.
- Neuropharmacological Assessment : Another study evaluated the neuroprotective effects of thiazole-containing compounds in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and neuronal apoptosis, suggesting their potential as therapeutic agents in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The compound’s pyrazolopyridopyrimidine core distinguishes it from simpler pyrazolopyrimidines (e.g., MK9 and MK61 from ), which lack the fused pyridine ring. For example:
- MK9 (5-phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) : Lacks the pyridine ring and thiazole substituent, resulting in reduced molecular complexity and possibly lower thermal stability .
- Compound 4b () : A dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one derivative with a hydroxyphenyl substituent. The absence of the pyridine ring and thiazole group may limit its π-stacking interactions compared to the target compound .
Substituent Effects
- Thiazole vs. Aryl Groups : The 2,4-dimethylthiazole substituent in the target compound introduces sulfur-based electronegativity and steric bulk, which could improve metabolic stability compared to phenyl or nitrophenyl groups in analogs like MK61 (4-nitrophenyl substituent) .
Table 1: Key Structural and Physical Properties of Analogs
*Estimated formula based on structural analysis. †Inferred from analogs in (e.g., compound 1l: 243–245°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
